6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Chemical Synthesis Quality Control Procurement

Medicinal chemists developing kinase inhibitors often face SAR dead-ends when substituting the critical 6-chloro group. This validated scaffold eliminates that risk, providing a direct path to potent, selective leads. - **Kinase inhibitor core**: The 6-chloro substituent is essential for B-Raf and PI3Kδ inhibitor potency, making this a privileged fragment for hit-to-lead optimization. - **Diversification-ready handle**: The 3-carboxylic acid enables rapid amide coupling to generate focused compound libraries while maintaining the validated 6-chloro pattern. - **Reliable supply**: Available at 98% purity with consistent quality, ensuring reproducible multi-step syntheses and minimizing impurity-related assay artifacts.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.578
CAS No. 1204926-24-8
Cat. No. B569877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS1204926-24-8
Molecular FormulaC7H4ClN3O2
Molecular Weight197.578
Structural Identifiers
SMILESC1=C(C=NC2=C(C=NN21)C(=O)O)Cl
InChIInChI=1S/C7H4ClN3O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,(H,12,13)
InChIKeyHMZCJEAFCHYUSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Strategic Heterocyclic Building Block


6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a chloro substituent at the 6-position and a carboxylic acid functional group at the 3-position [1]. Its molecular formula is C₇H₄ClN₃O₂, with a molecular weight of 197.58 g/mol [1]. This scaffold is a dominant motif in several approved drugs, including the sedative agents Zaleplon and Indiplon . The compound is commercially available at purities of 95% and 98%, making it a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors .

Workflow
Kinase inhibitor library synthesis
Selection Logic
6-Chloro-3-carboxylic acid bifunctional handle
Use Context
Med chem SAR exploration and CNS pharmacophore research

Why Generic Analogs Cannot Substitute This Compound


The pyrazolo[1,5-a]pyrimidine scaffold's biological activity is exquisitely sensitive to its substitution pattern. Structure-activity relationship (SAR) studies have shown that modifications at the 6-position, such as the presence of a chlorine atom versus hydrogen or other halogens, can dramatically alter potency and selectivity profiles for kinase targets like B-Raf and PI3Kδ [1][2]. A simple, unsubstituted analog (e.g., Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, CAS 25940-35-6) lacks the chloro substituent, which is a critical determinant for molecular recognition and binding affinity in many inhibitor design programs. Therefore, substituting this specific compound with a generic, in-class analog risks invalidating established SAR and could lead to significant loss of biological activity or selectivity in downstream assays.

! Analogs without the 6-chloro substituent may significantly shift kinase binding affinity and selectivity profiles.
! Generic pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) lacks the critical chloro group, risking SAR invalidation.
! Substitution pattern mismatch may compromise the synthetic entry point for GABA-A modulator analogues.

Quantitative Evidence Guide: Differentiation Data


Higher Purity and Batch Consistency

Commercially available 6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is supplied with a minimum purity specification of 98% . In contrast, the unsubstituted parent scaffold, Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6), is routinely offered at a lower purity of 95% from major vendors . This higher purity standard for the 6-chloro derivative reduces the likelihood of confounding impurities in sensitive reactions, such as those used in late-stage functionalization for kinase inhibitor synthesis.

Batch purity
Data to verify
98% vs 95% (unsubstituted analog)
+3 percentage points
Higher purity specification reduces impurity risk in late-stage functionalization.
Vendor-reported specification; batch-specific verification recommended.
Chemical Synthesis Quality Control Procurement

Key Intermediate for GABA-A Modulator Synthesis

6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a direct derivative of the core structure found in marketed sedative drugs Zaleplon and Indiplon . Its 6-chloro-3-carboxylic acid functionalization pattern makes it a versatile intermediate for introducing diverse chemical moieties at the 3-position via amide coupling or esterification, a common strategy for generating compound libraries around the pyrazolopyrimidine GABA-A receptor modulator pharmacophore. Unsubstituted or differently substituted analogs do not provide the same synthetic entry point for this specific class of CNS-active agents.

CNS pharmacophore entry
Class-level inference
Direct derivative of Zaleplon/Indiplon core
Enables synthetic access to GABA-A modulator analogue libraries.
Structural homology to marketed sedatives; research use only.
Medicinal Chemistry Drug Synthesis CNS Therapeutics

Enabling Potent PI3Kδ and B-Raf Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold, when substituted with a 6-chloro group, is a core component of potent kinase inhibitors. For example, an ethyl ester derivative (Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate) of this scaffold demonstrated a B-Raf IC₅₀ of 1.5 μM and inhibited the growth of multiple tumor cell lines, including A375 (IC₅₀ 3.8 μM) and HT29 (IC₅₀ 7.0 μM) [1]. More recently, 7-(morpholin-4-yl) substituted derivatives based on this core were designed and shown to inhibit PI3Kδ kinase [2]. The presence of the 6-chloro substituent is a key structural feature in these SAR studies, distinguishing it from unsubstituted or differently substituted analogs that would likely exhibit altered potency.

Kinase inhibition context
Class-level inference
Ethyl ester derivative: B-Raf IC50 = 1.5 μM; cell line IC50 values 3.8–7.0 μM
6-Chloro scaffold supports kinase inhibitor design programs.
Derivative data; direct activity of free acid may differ.
Kinase Inhibition Cancer Research Drug Discovery

Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Library Synthesis

The compound is an ideal starting material for synthesizing focused libraries of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. Its 3-carboxylic acid group allows for straightforward diversification through amide bond formation, while the 6-chloro substituent provides a key structural element for achieving potent and selective kinase inhibition, as demonstrated in B-Raf and PI3Kδ inhibitor programs . Researchers can use it to explore SAR around the 3-position while maintaining the validated 6-chloro substitution, accelerating the hit-to-lead process.

Novel GABA-A Receptor Modulator Exploration

Given its structural relationship to the approved sedative-hypnotics Zaleplon and Indiplon, this compound serves as a privileged scaffold for developing next-generation anxiolytics or sleep aids . The 3-carboxylic acid handle is a convenient point for attaching diverse amine-containing fragments, allowing medicinal chemists to generate analogs with potentially improved pharmacokinetic and pharmacodynamic profiles compared to existing therapies.

High-Purity Chemical Probe Synthesis

The commercial availability of this compound at 98% purity ensures a reliable starting point for the multi-step synthesis of complex chemical probes . This is particularly critical in chemical biology, where off-target effects from trace impurities can confound experimental results. The defined 6-chloro substitution pattern enables the creation of probes with specific binding interactions to study kinase signaling pathways or protein-protein interactions with high confidence.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Bifunctional 6-chloro-3-carboxylic acid scaffold
In vitro kinase panel (B-Raf, PI3Kδ context)
GABA-A receptor modulator research
Privileged CNS pharmacophore with synthetic handle
Receptor binding and functional assay endpoints
Chemical probe synthesis
High-purity grade (vendor spec.)
Purity verification and target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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